N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
N-(4-PYRIDYLMETHYL)-N-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE is a complex organic compound that features a pyridylmethyl group and a tetrahydrobenzothienopyrimidine moiety
Properties
Molecular Formula |
C16H16N4S |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H16N4S/c1-2-4-13-12(3-1)14-15(19-10-20-16(14)21-13)18-9-11-5-7-17-8-6-11/h5-8,10H,1-4,9H2,(H,18,19,20) |
InChI Key |
YCDKSWSWWQJPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-PYRIDYLMETHYL)-N-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridylmethyl Group: This could involve the alkylation of pyridine with an appropriate alkyl halide.
Construction of the Tetrahydrobenzothienopyrimidine Core: This might be achieved through a series of cyclization reactions starting from a suitable thiophene derivative.
Coupling Reactions: The final step would involve coupling the pyridylmethyl group with the tetrahydrobenzothienopyrimidine core under specific conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.
Reduction: Reduction reactions could target the nitrogen atoms in the pyrimidine ring.
Substitution: The pyridylmethyl group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would depend on the specific conditions but could include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Materials Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor in biochemical assays.
Drug Development: Exploration as a lead compound for therapeutic agents.
Medicine
Pharmacology: Investigation of its effects on biological pathways and potential therapeutic benefits.
Industry
Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-PYRIDYLMETHYL)-N-(5,6,7,8-TETRAHYDROBENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE
- N-(4-PYRIDYLMETHYL)-N-(5,6,7,8-TETRAHYDROTHIENOPYRIMIDIN-4-YL)AMINE
Uniqueness
The unique combination of the pyridylmethyl group and the tetrahydrobenzothienopyrimidine core might confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
